![molecular formula C19H20OSe2 B14337079 2-[Bis(phenylselanyl)methyl]cyclohexan-1-one CAS No. 103381-78-8](/img/structure/B14337079.png)
2-[Bis(phenylselanyl)methyl]cyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Bis(phenylselanyl)methyl]cyclohexan-1-one is an organic compound that features a cyclohexanone core substituted with a bis(phenylselanyl)methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(phenylselanyl)methyl]cyclohexan-1-one typically involves the reaction of cyclohexanone with bis(phenylselanyl)methane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to deprotonate the cyclohexanone and facilitate the nucleophilic attack on the bis(phenylselanyl)methane. The reaction is conducted under an inert atmosphere to prevent oxidation of the selenium-containing groups .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-[Bis(phenylselanyl)methyl]cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The selenium atoms in the bis(phenylselanyl)methyl group can be oxidized to form selenoxides or selenones.
Reduction: The carbonyl group in the cyclohexanone core can be reduced to form the corresponding alcohol.
Substitution: The phenylselanyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products
Oxidation: Selenoxides or selenones.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexanone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[Bis(phenylselanyl)methyl]cyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: The compound’s selenium content makes it of interest in studies related to selenium’s biological roles and potential therapeutic applications.
Medicine: Research into selenium-containing compounds has explored their potential as antioxidants and in cancer therapy.
Wirkmechanismus
The mechanism by which 2-[Bis(phenylselanyl)methyl]cyclohexan-1-one exerts its effects is primarily related to the reactivity of the selenium atoms. Selenium can undergo redox reactions, which can influence various biochemical pathways. The compound may interact with molecular targets such as enzymes or proteins, modulating their activity through redox mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanone: The parent compound without the bis(phenylselanyl)methyl group.
Bis(phenylselanyl)methane: The selenium-containing group without the cyclohexanone core.
Cyclohexanol: The reduced form of cyclohexanone.
Uniqueness
2-[Bis(phenylselanyl)methyl]cyclohexan-1-one is unique due to the presence of both a cyclohexanone core and bis(phenylselanyl)methyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Eigenschaften
103381-78-8 | |
Molekularformel |
C19H20OSe2 |
Molekulargewicht |
422.3 g/mol |
IUPAC-Name |
2-[bis(phenylselanyl)methyl]cyclohexan-1-one |
InChI |
InChI=1S/C19H20OSe2/c20-18-14-8-7-13-17(18)19(21-15-9-3-1-4-10-15)22-16-11-5-2-6-12-16/h1-6,9-12,17,19H,7-8,13-14H2 |
InChI-Schlüssel |
XSRBNEZVFUEAAA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=O)C(C1)C([Se]C2=CC=CC=C2)[Se]C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.